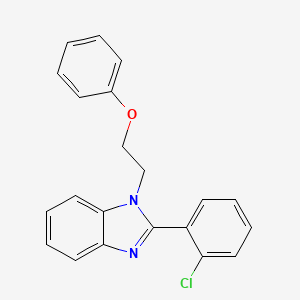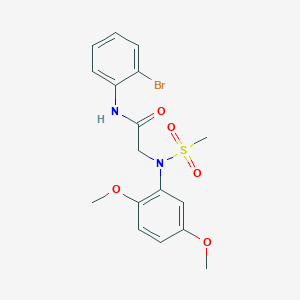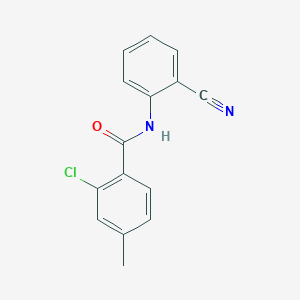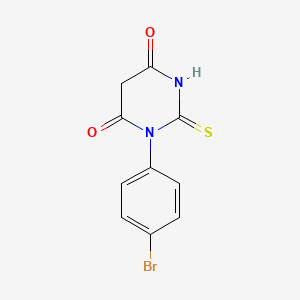![molecular formula C13H13ClF3NO B5799056 N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide](/img/structure/B5799056.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in scientific research. It is a selective antagonist of the μ-opioid receptor and has been found to have potential applications in the fields of pain management, addiction treatment, and neuroscience.
Mécanisme D'action
CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and blocks the action of endogenous opioids such as endorphins and enkephalins. This results in a decrease in pain relief and a reduction in the rewarding effects of opioids, which makes it a potential treatment for opioid addiction.
Biochemical and Physiological Effects:
CTAP has been shown to have a variety of biochemical and physiological effects, including reducing pain sensitivity, decreasing the rewarding effects of opioids, and reducing the development of opioid tolerance and dependence. It has also been found to have potential applications in the treatment of other neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CTAP is its high selectivity for the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology. However, one limitation of CTAP is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on CTAP, including investigating its potential applications in the treatment of opioid addiction, exploring its effects on other neurological disorders such as depression and anxiety, and developing new and improved synthesis methods to increase its solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of CTAP and its potential side effects.
In conclusion, CTAP is a valuable tool in scientific research and has potential applications in the fields of pain management, addiction treatment, and neuroscience. Its high selectivity for the μ-opioid receptor makes it a valuable tool for studying the receptor's function and pharmacology. However, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
CTAP can be synthesized using a variety of methods, but the most commonly used method involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with cyclopentanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using chromatography to obtain pure CTAP.
Applications De Recherche Scientifique
CTAP has been widely used in scientific research as a tool to investigate the μ-opioid receptor and its role in pain management, addiction, and other neurological disorders. It has been found to be a potent and selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the receptor's function and pharmacology.
Propriétés
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-10-6-5-9(13(15,16)17)7-11(10)18-12(19)8-3-1-2-4-8/h5-8H,1-4H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBUGBHCRXRXPDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5798983.png)
![N-[4-(dimethylamino)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5798985.png)


![ethyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5799009.png)



![methyl 2-{[3-(2-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5799039.png)

![4-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide](/img/structure/B5799064.png)
![2-[(4-fluorobenzoyl)amino]-N-isopropylbenzamide](/img/structure/B5799071.png)
